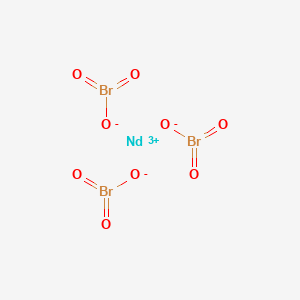

Neodymium tribromate

Description

Properties

CAS No. |

15162-92-2 |

|---|---|

Molecular Formula |

Br3NdO9 |

Molecular Weight |

527.95 g/mol |

IUPAC Name |

neodymium(3+);tribromate |

InChI |

InChI=1S/3BrHO3.Nd/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChI Key |

MKGCFYHXHGVEHF-UHFFFAOYSA-K |

SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Nd+3] |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Nd+3] |

Other CAS No. |

15162-92-2 |

Origin of Product |

United States |

Synthesis and Formation

The synthesis of neodymium tribromate typically involves the reaction of a soluble neodymium salt with a bromate (B103136) source. A common laboratory-scale preparation involves the reaction of neodymium sulfate (B86663) with barium bromate in an aqueous solution. The insoluble barium sulfate precipitates out, leaving the soluble neodymium bromate in the solution.

Reaction: Nd₂(SO₄)₃ + 3Ba(BrO₃)₂ → 2Nd(BrO₃)₃ + 3BaSO₄↓

The resulting neodymium bromate solution can then be concentrated and crystallized, often yielding the hydrated form, neodymium bromate enneahydrate (Nd(BrO₃)₃·9H₂O). iucr.org The purity of the final product is crucial for accurate characterization of its properties.

Advanced Structural Elucidation and Crystallographic Investigations of Neodymium Tribromate

Single-Crystal X-ray Diffraction Studies of Crystalline Phases

Single-crystal X-ray diffraction (SC-XRD) provides the most accurate and detailed information about the crystal structure of a compound. acs.org This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern to determine the precise location of each atom in the crystal lattice.

Determination of Unit Cell Parameters and Space Group Symmetry

The foundational step in crystal structure determination is the identification of the unit cell, the basic repeating unit of a crystal, and its symmetry. For neodymium bromate (B103136) enneahydrate, Nd(BrO₃)₃·9H₂O, these parameters have been determined through single-crystal X-ray diffraction studies. acs.orgresearchgate.net

The compound crystallizes in the hexagonal system. researchgate.net The space group was identified as P6₃mc. researchgate.net This space group assignment defines the symmetry operations that can be performed on the unit cell without changing its appearance.

The unit cell parameters for Nd(BrO₃)₃·9H₂O have been reported as:

a = 10.40 Å researchgate.net

c = 6.76 Å researchgate.netnih.gov

These parameters define the dimensions of the hexagonal unit cell. The volume of the unit cell can be calculated from these parameters. The number of formula units (Z) per unit cell for neodymium bromate enneahydrate is 2. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal | researchgate.net |

| Space Group | P6₃mc | researchgate.net |

| a (Å) | 10.40 | researchgate.net |

| c (Å) | 6.76 | researchgate.netnih.gov |

| Z | 2 | researchgate.net |

Elucidation of Atomic Coordinates and Bond Geometries

Following the determination of the unit cell and space group, the precise atomic coordinates of each atom within the asymmetric unit are determined. This allows for the calculation of bond lengths and angles, providing a detailed picture of the molecular geometry. acs.orgwikipedia.orggeoscienceworld.org

In the structure of neodymium bromate enneahydrate, the neodymium, bromine, and oxygen atoms occupy specific positions within the unit cell. The bromate ion (BrO₃⁻) typically forms a trigonal pyramidal shape. The Br-O bond distance in the bromate group of Nd(BrO₃)₃·9H₂O has been reported to be approximately 1.74 Å. researchgate.netnih.gov

Analysis of Coordination Environment around Neodymium(III) Centers

The coordination environment of the central metal ion is a critical aspect of the crystal structure, influencing many of the compound's properties. In neodymium bromate enneahydrate, the Neodymium(III) ion is the central metal cation.

Investigations have revealed that the Nd³⁺ ion is coordinated by nine water molecules. researchgate.netnih.gov This nine-coordinate environment is a common feature for larger lanthanide ions. The coordination polyhedron formed by the nine water molecules around the neodymium ion is a tricapped trigonal prism. science.gov The symmetry of the immediate environment of the Nd³⁺ ion is approximately D₃h. researchgate.netnih.gov The Nd-O bond distances to the coordinating water molecules are key parameters in defining this environment.

Powder X-ray Diffraction for Polycrystalline Samples

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials in a polycrystalline or powdered form. researchgate.net It is widely used for phase identification, assessment of sample purity, and determination of lattice parameters. researchgate.netresearchgate.net

Phase Identification and Purity Assessment

A powder diffraction pattern serves as a unique "fingerprint" for a crystalline solid. osti.gov By comparing the experimental PXRD pattern of a synthesized sample to a database of known patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), one can identify the crystalline phases present in the sample. researchgate.netnist.gov

For the synthesis of neodymium tribromate, PXRD would be the primary method to confirm the formation of the desired crystalline phase and to detect the presence of any crystalline impurities, such as starting materials or side products. Each peak in the diffractogram corresponds to a specific set of crystal planes, and the collection of peaks and their relative intensities is characteristic of the compound's crystal structure.

Rietveld Refinement for Structural Parameters

Rietveld refinement is a powerful analytical method used to refine the crystal structure of a material from its powder diffraction data. researchgate.net This technique involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various structural and instrumental parameters. researchgate.net

For a polycrystalline sample of neodymium bromate, Rietveld refinement could be employed to obtain accurate lattice parameters. The process starts with an initial structural model, which for neodymium bromate would likely be based on the single-crystal data of the enneahydrate form. The refinement process then iteratively adjusts parameters such as lattice constants, atomic positions, and peak shape parameters to minimize the difference between the calculated and observed diffraction profiles. This can provide highly accurate structural information from a powder sample and can also be used for quantitative phase analysis in multiphase samples.

Local Structure Probing Techniques

Beyond traditional diffraction methods that provide average structural information over a long range, local structure probing techniques are essential for understanding the detailed atomic arrangements and distortions in the immediate vicinity of a specific element. For this compound, these methods would focus on the coordination environment of the neodymium (Nd³⁺) ion, providing crucial data on bond lengths, coordination numbers, and local disorder, which are averaged out in conventional crystallography.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful, element-specific technique used to determine the local atomic structure around a central absorbing atom. osti.govmdpi.com The technique analyzes the fine structure oscillations on the high-energy side of an X-ray absorption edge. For this compound, EXAFS studies would be performed at the Nd L₃-edge to probe the local environment of the neodymium atoms.

The analysis of the EXAFS signal can yield precise information about the atoms in the coordination shells surrounding the Nd³⁺ ion. This includes the type of neighboring atoms (e.g., oxygen from the bromate groups), their distance from the Nd³⁺ ion, and the number of these neighbors (coordination number). Furthermore, the Debye-Waller factor, a term derived from EXAFS fitting, provides insight into the degree of structural and thermal disorder in these coordination shells. aps.org

While no specific EXAFS studies on this compound are published, research on other neodymium-containing compounds, such as neodymium oxides and phosphates, demonstrates the utility of this technique. For instance, in various neodymium-containing glasses and crystals, EXAFS has been used to determine Nd-O bond lengths and coordination numbers, revealing how these parameters change with composition. core.ac.ukresearchgate.net In a hypothetical EXAFS analysis of crystalline this compound, one would expect to resolve the primary coordination shell consisting of oxygen atoms from the bromate (BrO₃⁻) anions. Based on the known structure of neodymium bromate enneahydrate, where the Nd³⁺ ion is coordinated by nine water molecules, the anhydrous form would feature direct coordination by oxygen atoms from the bromate groups. acs.org

Illustrative EXAFS Fitting Results for a Hypothetical this compound Structure:

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Nd-O | 9 | 2.50 | 0.008 |

| Nd-Br | 3 | 4.20 | 0.012 |

This table is illustrative and represents the type of data that would be obtained from an EXAFS analysis. The values are based on typical bond lengths and coordination environments for neodymium-oxygen compounds.

Pair Distribution Function (PDF) analysis, also known as total scattering analysis, is another powerful technique for studying local structure, particularly in materials that may be amorphous, nanocrystalline, or have significant local disorder. osti.govanl.gov The PDF is obtained from the Fourier transform of X-ray or neutron powder diffraction data collected over a wide range of momentum transfer (Q). rsc.org The resulting function, G(r), represents the probability of finding two atoms separated by a distance r.

Unlike conventional crystallography which focuses on Bragg peaks, PDF analysis utilizes both the Bragg and the diffuse scattering components of the diffraction pattern. This allows it to provide a more complete picture of the structure across different length scales, from the shortest interatomic distances within a coordination polyhedron to the longer-range atomic order.

For this compound, a PDF analysis would provide detailed, real-space information on the distribution of interatomic distances. The analysis would reveal:

Short-range order: Precise Nd-O bond lengths within the primary coordination sphere, as well as O-O and Nd-Br distances.

Medium-range order: Correlations between the NdOₓ polyhedra and the bromate groups, and how these units are arranged with respect to each other over a few nanometers.

Local Distortions: Deviations from the average crystal structure, such as variations in bond angles or polyhedral tilting, which are not captured by standard Rietveld refinement.

Studies on related rare-earth compounds, such as rare-earth phosphate (B84403) glasses, have successfully used PDF analysis to characterize the local coordination environment of the rare-earth ions and to understand how it influences the material's properties. osti.govanl.gov In the case of this compound, PDF analysis could resolve the precise geometry of the NdOₓ polyhedra and how they link together, providing a more nuanced understanding of the structure than what is available from average crystallographic models alone.

Illustrative Data from a Hypothetical PDF Analysis of this compound:

| Atom Pair | Distance (r, Å) | Description |

| Nd-O | 2.50 | First coordination shell, average bond length. |

| O-O | 2.95 | Edge of the NdO₉ polyhedron. |

| Br-O | 1.65 | Intramolecular distance within the bromate ion. |

| Nd-Br | 4.20 | Distance from Nd to the bromine atom of a coordinating bromate group. |

| Nd-Nd | 6.50 | Distance to the nearest neodymium neighbor. |

This table is for illustrative purposes only, showing the kind of structural information that can be extracted from PDF data. The distances are hypothetical, based on related crystal structures.

Spectroscopic Characterization and Electronic Structure of Neodymium Tribromate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the structural arrangement and bonding within neodymium tribromate. nih.govnanografi.comyoutube.compsu.eduethz.ch These methods provide complementary information on the vibrational modes of the bromate (B103136) anion and its interaction with the central neodymium ion and water of hydration, if present. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy of Bromate Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of a molecule. For this compound, the FTIR spectrum is dominated by the internal vibrational modes of the bromate ion (BrO₃⁻) and, in hydrated forms, the vibrations of water molecules.

The free bromate ion possesses a pyramidal structure with C₃ᵥ symmetry, resulting in four fundamental vibrational modes: the symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). All four modes are active in both Raman and IR spectroscopy. In the crystal lattice of a hydrated rare earth bromate, such as this compound nonahydrate (Nd(BrO₃)₃·9H₂O), the symmetry of the BrO₃⁻ ion can be lowered due to crystal field effects and hydrogen bonding with water molecules. researchgate.netscirp.org This reduction in symmetry, for instance from C₃ᵥ to Cₛ or C₁, can cause the splitting of degenerate modes and the activation of otherwise silent modes. researchgate.netscirp.org

Studies on analogous rare earth bromates, like Tb(BrO₃)₃·9H₂O and Eu(BrO₃)₃·9H₂O, provide a framework for interpreting the FTIR spectrum of the neodymium compound. researchgate.networldscientific.com The decrease in the wavenumber of the ν₁ stretching mode from its free-state value is indicative of hydrogen bonding between the oxygen atoms of the bromate ion and water molecules. researchgate.networldscientific.com Conversely, the bending modes of water molecules show an increase in wavenumber, confirming their involvement in hydrogen bonds of varying strengths. researchgate.net

Table 1: Typical FTIR Vibrational Frequencies for Bromate Modes in Rare Earth Bromates

| Vibrational Mode | Assignment | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| ν₁ | Symmetric Stretch | ~780 - 800 |

| ν₂ | Symmetric Bend | ~430 - 460 |

| ν₃ | Asymmetric Stretch | ~820 - 840 |

| ν₄ | Asymmetric Bend | ~350 - 370 |

Note: Data is based on analogous rare earth bromate compounds.

Raman Spectroscopy for Crystalline and Solution States

Raman spectroscopy provides complementary vibrational information to FTIR. renishaw.com It is particularly sensitive to symmetric vibrations and can be used to study samples in both solid (crystalline) and aqueous solution states.

For crystalline neodymium bromate nonahydrate, polarized Raman spectra have been investigated. researchgate.net These studies allow for the experimental classification of observed Raman bands into different active symmetry species, providing a detailed assignment of the vibrational modes. researchgate.net By comparing the spectra of the hydrated compound with its deuterated analogue (where H₂O is replaced by D₂O), the vibrations associated with water molecules can be clearly distinguished from those of the bromate ions. researchgate.net The Raman spectra of neodymium chloride solutions in molten salts show a characteristic broad polarized band around 245 cm⁻¹, which is attributed to the octahedral NdCl₆³⁻ species. rsc.org While the solvent and anion are different, this highlights the sensitivity of Raman spectroscopy to the coordination environment of the Nd³⁺ ion.

In solution, the Raman spectrum can reveal information about ion-pairing and solvation. For instance, in studies of neodymium salts in various electrolytes, Raman spectroscopy has been used to observe the exchange of coordinating species between the cation and the Nd³⁺ metal center. inl.gov For this compound in an aqueous solution, one would expect to observe the characteristic vibrational modes of the solvated bromate ion, with potential shifts in frequency and bandwidth upon interaction with the Nd³⁺ cation.

Table 2: Representative Raman Frequencies for Neodymium Bromate Nonahydrate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~790 | ν₁ (Symmetric Stretch) of BrO₃⁻ |

| ~830 | ν₃ (Asymmetric Stretch) of BrO₃⁻ |

| ~440 | ν₂ (Symmetric Bend) of BrO₃⁻ |

Note: Frequencies are approximate and based on studies of rare earth bromates. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy involves transitions between electronic energy levels within an atom or molecule upon absorption or emission of light, typically in the ultraviolet (UV) and visible regions. technologynetworks.com For this compound, the electronic spectrum is characterized by the properties of the neodymium(III) ion.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The UV-Vis absorption spectrum of neodymium(III) compounds is distinctive. It arises from f→f electronic transitions within the 4f shell of the Nd³⁺ ion. libretexts.org These transitions are orbitally-forbidden by selection rules, which results in them being very sharp and having relatively low intensity. libretexts.org A significant feature of lanthanide spectra is that the 4f electrons are well-shielded by the outer 5s and 5p electrons. libretexts.org Consequently, the positions of the absorption bands are largely independent of the ligand environment and the physical state (gas, solution, or solid) of the compound. libretexts.org

The spectrum of a typical Nd³⁺ complex shows several sharp absorption bands across the visible and near-infrared regions. libretexts.orgmdpi.com Key transitions from the ⁴I₉/₂ ground state include those to higher energy levels such as ⁴G₅/₂, ²G₇/₂ (around 580 nm), which gives neodymium compounds their characteristic purple-red color, as well as bands around 355, 455, 525, 680, 748, and 865 nm. mdpi.com

Luminescence Spectroscopy of Neodymium(III) Ions in Bromate Matrix

The Nd³⁺ ion is well-known for its near-infrared (NIR) luminescence. nih.govchemrxiv.org When excited by absorbing light (e.g., at one of its characteristic absorption wavelengths), the ion relaxes non-radiatively to the ⁴F₃/₂ excited state. From this level, it can decay radiatively to lower-lying levels of the ⁴I manifold, producing luminescence. mdpi.comnih.gov

The primary emission transitions for Nd³⁺ are:

⁴F₃/₂ → ⁴I₉/₂ (around 860-890 nm)

⁴F₃/₂ → ⁴I₁₁/₂ (around 1050-1064 nm) mdpi.comresearchgate.net

⁴F₃/₂ → ⁴I₁₃/₂ (around 1330 nm) mdpi.com

In the this compound compound, the bromate lattice acts as a host matrix for the Nd³⁺ ions. The efficiency and lifetime of the luminescence depend on the ability of the host to prevent non-radiative decay pathways. researchgate.net In hydrated crystals, high-frequency vibrations from O-H bonds in water molecules can efficiently quench the Nd³⁺ luminescence through non-radiative energy transfer. Therefore, the luminescence quantum yield is often higher in anhydrous host materials. Studies of Nd³⁺ in various host matrices, such as iodates and fluorides, have shown that fluorescence lifetimes can range from microseconds to hundreds of microseconds, depending on the host environment and dopant concentration. researchgate.netcolab.wsresearchgate.net

Magnetic Resonance Spectroscopy Techniques (e.g., NMR if applicable to relevant isotopes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation based on the magnetic properties of atomic nuclei. libretexts.orgswarthmore.edu However, its direct application to paramagnetic compounds like this compound is complex.

The Nd³⁺ ion is paramagnetic due to its unpaired 4f electrons. This paramagnetism creates a strong local magnetic field that significantly affects nearby nuclei. libretexts.org As a result, the NMR signals of atoms in the ligands (such as ¹⁷O or ⁷⁹Br/⁸¹Br in the bromate ion) would be subject to large paramagnetic shifts and extreme line broadening, often rendering the signals undetectable by standard high-resolution NMR methods. libretexts.orgspectroscopyeurope.com

While direct NMR of the compound is challenging, the effect of neodymium ions is well-utilized in a different NMR application: as a lanthanide shift reagent. libretexts.org Complexes of neodymium (and other paramagnetic lanthanides) are sometimes added to an NMR sample to induce shifts in the resonance frequencies of the analyte molecules. The magnitude of this induced shift is dependent on the distance and angle between the paramagnetic ion and the nucleus being observed, which can provide structural information. Neodymium complexes are known to typically cause high-field (upfield) shifts in the NMR spectrum of an analyte. libretexts.org Therefore, while a conventional NMR spectrum of this compound is not practical, its magnetic properties have a clear and predictable influence in magnetic resonance experiments.

Advanced X-ray Spectroscopic Methods (e.g., XANES, XPS)

Advanced X-ray spectroscopic techniques, such as X-ray Absorption Near-Edge Structure (XANES) and X-ray Photoelectron Spectroscopy (XPS), are powerful tools for probing the electronic structure and local coordination environment of atoms in a compound. unimi.itmicro.org.au However, a comprehensive search of scientific literature reveals a notable absence of specific experimental or theoretical studies applying these methods to this compound (Nd(BrO3)3).

While data exists for the constituent ions and related materials, direct analysis of this compound using XANES and XPS has not been published. For context, XANES spectroscopy at the Br K-edge has been used to characterize the bromate anion (BrO₃⁻) in aqueous solutions, showing a distinct, intense white line characteristic of the Br(V) oxidation state. acs.orgresearchgate.net For example, the Br K-edge XANES spectrum of an aqueous NaBrO₃ solution shows the absorption edge at 13476.5 eV. acs.org Similarly, the Neodymium L₃-edge XANES has been extensively studied in various minerals and synthetic compounds, where the main absorption peak for Nd³⁺ is typically observed around 6213-6215 eV. researchgate.netresearchgate.net These studies provide insights into the coordination number and local symmetry of the neodymium ion. researchgate.netresearchgate.net

XPS provides information about elemental composition and oxidation states at the surface of a material. micro.org.auntu.edu.tw Reference data for neodymium metal and its oxides show the primary Nd 3d₅/₂ peak binding energy to be approximately 980.7 eV to 983.0 eV, with shifts dependent on the chemical environment. bris.ac.ukxpsdatabase.net

Despite the availability of this foundational data for neodymium and bromate species separately, the specific electronic interplay and structural information that would be revealed by applying XANES and XPS directly to this compound remains an area for future research. The generation of specific data tables and detailed research findings for this compound is not possible without such dedicated studies.

Theoretical and Computational Chemistry Studies of Neodymium Tribromate

Quantum Chemical Calculations

Quantum chemical calculations are essential for probing the electronic configurations and bonding within lanthanide compounds. These methods range from first-principles (ab initio) approaches to those based on density functional theory (DFT).

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. chemrxiv.org This approach is widely used to investigate the geometric and electronic structures of materials, including lanthanide complexes. sdu.dkidu.ac.id For a compound like neodymium tribromate, DFT calculations could, in principle, be used to optimize the molecular geometry, analyze the nature of the chemical bonds between the neodymium ion and the bromate (B103136) ligands, and calculate the molecular orbitals to understand electronic transitions.

However, specific DFT studies focused on the electronic structure and bonding of this compound are not prominent in the available scientific literature. Such calculations on lanthanide systems are often challenging due to the need to properly account for the partially filled, highly correlated 4f orbitals. lanl.gov

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without empirical data. jst.go.jp These techniques are employed to explore the mechanisms of photochemical reactions and predict photophysical properties by investigating potential energy surfaces. jst.go.jpugm.ac.idresearchgate.net For this compound, ab initio calculations could theoretically be used to model its molecular characteristics, such as excited states and potential energy profiles, which are fundamental to understanding its photophysical behavior, including absorption and emission properties. sdu.dk

Despite the power of these methods, specific research applying modern ab initio calculations to determine the molecular and photophysical properties of this compound is not readily found in published studies.

Theoretical analysis has been instrumental in interpreting the complex absorption spectra of lanthanide compounds. Foundational work on neodymium(III) ions in a crystalline environment was performed on single crystals of neodymium bromate enneahydrate, Nd(BrO₃)₃·9H₂O.

In a seminal 1953 study, R.A. Satten analyzed the absorption spectrum of the Nd³⁺ ion within the bromate crystal. sdu.dkresearchgate.netresearchgate.net This analysis was based on a Russell-Saunders coupling model and knowledge of how the electric field of the crystal would split the energy levels of the free Nd³⁺ ion. capes.gov.br The study successfully mapped the crystal field splitting of the ⁴I₉/₂ ground state. chemrxiv.org The experimental work identified five distinct energy levels resulting from this splitting. capes.gov.br

The calculated energy levels for the split ⁴I₉/₂ ground state in the neodymium bromate enneahydrate crystal are presented below.

| Assigned State | Energy Level (cm⁻¹) |

| 1 | 0 |

| 2 | 115 |

| 3 | 184 |

| 4 | 363 |

| 5 | 382 |

| Data sourced from analysis of the absorption spectrum of Nd(BrO₃)₃·9H₂O. capes.gov.br |

This early theoretical treatment was crucial for identifying electronic transitions and understanding the influence of the crystal environment on the 4f electrons of the neodymium ion. sdu.dk

Ab Initio Methods for Molecular Characteristics and Photophysical Properties

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules, providing insight into the dynamic evolution of a system over time. This technique is valuable for studying materials in both the solution and solid phases.

In solution, MD simulations can reveal information about the coordination of solvent molecules around an ion, the structure of the solvation shells, and the dynamics of ligand exchange. Such studies have been applied to general lanthanide ions (Ln³⁺) in aqueous solutions to understand their hydration and coordination behavior. These simulations track the interactions between the central lanthanide ion and surrounding water molecules to determine coordination numbers and bond distances. ugm.ac.id

For this compound, specific MD simulation studies investigating its behavior in solution, such as the structure of the Nd³⁺(aq) solvation shell in the presence of bromate counter-ions, are not documented in the available research.

In the solid state, MD simulations can be used to study lattice dynamics, which involves the collective vibrations of atoms within a crystal lattice, known as phonons. Understanding these vibrations is key to determining a material's thermodynamic properties, thermal conductivity, and phase stability.

Currently, there are no specific studies using molecular dynamics to investigate the solid-state lattice dynamics of this compound reported in the scientific literature.

Investigations of Solution-Phase Behavior and Solvation Shells

Reaction Pathway Modeling and Energetics

Theoretical and computational chemistry provide powerful tools for investigating the reaction pathways and energetics of inorganic compounds like this compound. While specific, detailed studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the established methodologies of computational chemistry allow for a robust theoretical exploration of its formation, decomposition, and reactivity.

Reaction pathway modeling for a compound such as this compound would typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations can map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This process involves locating and characterizing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter in understanding reaction kinetics.

For instance, in the theoretical study of the thermal decomposition of this compound, computational models would be employed to simulate the breaking of Neodymium-Oxygen and Bromine-Oxygen bonds. The calculations would aim to identify the lowest energy pathway for the release of oxygen and the formation of neodymium bromide or other potential products.

The energetics of these pathways are a central focus of such studies. Key thermodynamic quantities that would be calculated include:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.

Gibbs Free Energy of Reaction (ΔG°): This value determines the spontaneity of a reaction at a given temperature and pressure.

Activation Energy (Ea): The minimum energy required for a reaction to occur.

These energetic parameters provide a fundamental understanding of the stability and reactivity of this compound. While experimental calorimetric data for many complex inorganic compounds can be challenging to obtain, computational methods can provide valuable estimates. For example, electrochemical measurements and DFT calculations have been successfully combined to determine the thermodynamic properties of other neodymium-containing systems, such as Nd-Bi alloys. nsf.gov

An illustrative data table for a hypothetical reaction pathway is shown below. This table demonstrates the type of data that would be generated from a computational study of a reaction involving this compound.

Illustrative Energetics Data for a Hypothetical Reaction Pathway

| Reaction Species | Enthalpy of Formation (kJ/mol) | Gibbs Free Energy (kJ/mol) |

| Reactants | -800 | -750 |

| Transition State 1 | -700 | -650 |

| Intermediate | -780 | -730 |

| Transition State 2 | -720 | -670 |

| Products | -850 | -800 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Machine Learning Approaches in Materials Discovery and Property Prediction

Machine learning (ML) has emerged as a transformative tool in materials science, accelerating the discovery of new materials and the prediction of their properties. researchgate.net In the context of neodymium compounds, ML algorithms can be trained on existing experimental and computational data to identify patterns and relationships that are not immediately obvious. nsf.govspringer.com

For a compound like this compound, machine learning could be applied in several ways:

Property Prediction: ML models, such as graph neural networks, can be trained to predict various properties of materials based solely on their chemical formula or crystal structure. researchgate.net For this compound, this could include predictions of its electronic band structure, magnetic properties, and thermal stability. These models learn from large databases of known materials to make predictions for new or uncharacterized compounds. researchgate.net

Discovery of New Materials: Machine learning can be used to screen vast chemical spaces for new, stable compounds with desired properties. For example, a data-mining approach combined with DFT calculations has been used to identify possible crystal structures for neodymium-bismuth compounds. nsf.gov A similar approach could be employed to search for novel lanthanide bromates or related materials with potentially interesting optical or magnetic properties.

Accelerating Computational Studies: ML models can be used to approximate the results of computationally expensive quantum mechanical calculations. This can significantly speed up the process of materials screening and property prediction. For instance, machine learning models have been developed to predict the formation energy of compounds, a key indicator of their stability. researchgate.net

The development of large materials databases, such as the Open Quantum Materials Database (OQMD), provides the necessary data to train these sophisticated machine learning models. researchgate.net The integration of machine learning with high-throughput DFT calculations is a powerful strategy for exploring the vast landscape of possible inorganic materials. nsf.gov While specific machine learning models for this compound are not yet a focus of research, the methodologies are well-established and have been successfully applied to other neodymium-containing systems. nsf.govresearchgate.netspringer.com

Reaction Mechanisms and Chemical Kinetics Involving Neodymium Tribromate

Mechanistic Studies of Formation and Decomposition Reactions

Mechanistic studies in chemistry aim to provide a detailed, step-by-step description of how a chemical reaction occurs. This involves understanding the sequence of bond-breaking and bond-forming events, as well as identifying all transient species that exist during the transformation from reactants to products.

A reaction intermediate is a molecular entity that is formed from the reactants and reacts further to give the observed products of a chemical reaction. osti.govscielo.br These species are typically short-lived and highly reactive, making them difficult to isolate but crucial for understanding the reaction pathway. nih.govnih.gov

For the decomposition of bromates, potential intermediates could include radical species such as bromine oxides (BrO•, BrO₂•) or other transient bromine-containing ions. wikipedia.org However, specific studies that have successfully identified and characterized reaction intermediates in the formation or decomposition of neodymium tribromate have not been found in the scientific literature. The identification of such intermediates would be a critical step in confirming any proposed reaction mechanism.

Elucidation of Elementary Steps

Kinetic Investigations of Reaction Rates

Chemical kinetics is the branch of chemistry that studies the rates of chemical reactions, the factors that influence these rates, and the mechanisms by which reactions proceed. americanelements.com

A rate law is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. americanelements.com For a general reaction, the rate law takes the form: rate = k[A]ᵐ[B]ⁿ, where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B. These orders must be determined experimentally.

There are currently no published studies providing an experimentally determined rate law or the value of the rate constant (k) for either the formation or decomposition of this compound. Determining these would require a series of experiments where the initial concentrations of the reactants are systematically varied while measuring the initial reaction rate. Due to this lack of data, a table of rate constants cannot be provided.

The rate of most chemical reactions increases with temperature. This relationship is often described by the Arrhenius equation, which relates the rate constant (k) to the temperature (T), the activation energy (Ea), and a pre-exponential factor (A). The activation energy represents the minimum energy required for a reaction to occur.

While precise kinetic parameters like the activation energy for this compound decomposition are not documented, it has been reported that the anhydrous form of neodymium(III) bromate (B103136) is stable up to 150 °C, above which it decomposes with the evolution of light and heat. This indicates that the thermal energy provided above this temperature is sufficient to overcome the activation energy barrier for decomposition.

Specific research detailing how changes in reactant concentration and stoichiometry affect the rate of formation or decomposition of this compound is not available. Such a study would be fundamental to establishing the reaction's rate law and understanding its kinetic behavior.

Influence of Temperature on Reaction Kinetics

Catalytic Aspects in Neodymium Bromate Chemistry

The catalytic activity of neodymium compounds is an area of active research, with applications spanning from polymerization to organic synthesis. Although studies focusing specifically on this compound as a catalyst are limited, the behavior of other neodymium salts provides a strong indication of its potential catalytic functions. Neodymium-based catalysts are known to be effective in various chemical transformations. alfachemic.comrsc.org

Neodymium compounds, such as neodymium oxide (Nd₂O₃) and neodymium chloride (NdCl₃), have demonstrated catalytic efficacy in several reactions. For instance, neodymium oxide is utilized in petroleum refining for cracking and hydroprocessing reactions. epomaterial.com It also plays a role in automotive catalytic converters by aiding in the breakdown of harmful emissions. epomaterial.com Furthermore, neodymium oxide has been investigated for its potential in green chemistry, aiming to enhance reaction efficiency and minimize waste in chemical synthesis. epomaterial.com Neodymium chloride, often in combination with organic compounds, serves as a catalyst in the polymerization of dienes to produce synthetic rubbers. wikipedia.orgtdl.org

The catalytic action of neodymium compounds often stems from the Lewis acidic nature of the Nd³⁺ ion, which can coordinate with substrates and facilitate reactions. In the context of this compound, the Nd³⁺ ion would be the primary source of catalytic activity. It is plausible that this compound could catalyze oxidation reactions, given the presence of the bromate anion, which is a strong oxidizing agent. Lanthanide compounds have been shown to catalyze oxidation reactions, sometimes in conjunction with co-oxidants like sodium bromate. kuleuven.be For example, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can be used catalytically with a bromate ion to oxidize benzylic alcohols. kuleuven.be This suggests a potential synergistic catalytic role for the neodymium ion and the bromate ion in this compound.

The table below summarizes the catalytic applications of various neodymium compounds, which can be considered analogous to the potential applications of this compound.

| Catalyst | Reaction Type | Application |

| Neodymium Oxide (Nd₂O₃) | Oxidative Coupling | Methane to ethylene (B1197577) production alfachemic.com |

| Neodymium Oxide (Nd₂O₃) | Petroleum Cracking | Enhancement of fuel quality epomaterial.com |

| Neodymium Chloride (NdCl₃) | Polymerization | Synthesis of polybutadiene (B167195) and polyisoprene wikipedia.orgtdl.org |

| Neodymium Phosphate-based | Copolymerization | CO₂ and epichlorohydrin (B41342) copolymerization alfachemic.com |

| Neodymium-Bismuth Oxide | Photocatalysis | Degradation of organic pollutants in water alfachemic.com |

Solid-State Reactivity and Thermal Decomposition Pathways

The solid-state reactivity of this compound is largely defined by its thermal stability and decomposition behavior. Understanding these properties is crucial for its handling, storage, and potential applications at elevated temperatures.

The thermal decomposition of hydrated metal salts, including rare earth bromates, typically proceeds through a series of dehydration steps followed by the decomposition of the anhydrous salt. repec.orgresearchgate.netakjournals.com For rare earth bromates, such as neodymium bromate, the decomposition of the hydrated salt, Nd(BrO₃)₃·9H₂O, involves the loss of water molecules to form the anhydrous salt, Nd(BrO₃)₃. akjournals.com

Further heating of the anhydrous this compound leads to its decomposition. An early study from 1909 reported that Nd(BrO₃)₃ decomposes with the evolution of light and heat at temperatures above 150 °C. nist.gov Research on the thermal decomposition of other rare earth bromates indicates that the process is complex. akjournals.com The decomposition of rare earth bromates, M(BrO₃)₃·9H₂O, can lead to the formation of intermediate metal oxybromides. akjournals.com This is in contrast to a compound like aluminum bromate nonahydrate, which decomposes to aluminum oxide and bromine at a lower temperature. akjournals.com The stability of the intermediate rare earth oxybromide is noted to be higher at elevated temperatures. akjournals.com

The decomposition pathway of barium bromate has been shown to be influenced by the presence of rare earth oxides, which can act as catalysts, facilitating the nucleation and growth of the decomposed phase. akjournals.comcapes.gov.br This suggests that the solid-state decomposition of this compound could be sensitive to the presence of other metal oxides.

The general pathway for the thermal decomposition of hydrated this compound can be summarized as follows:

Step 1: Dehydration Nd(BrO₃)₃·nH₂O(s) → Nd(BrO₃)₃(s) + nH₂O(g)

The exact intermediate species, such as neodymium oxybromide (NdOBr), and the precise temperatures for each decomposition step would require specific thermal analysis studies (e.g., TGA-DSC) on this compound. The table below outlines the expected decomposition stages based on available literature for related compounds.

| Compound | Decomposition Stage | Products | Temperature Range (°C) |

| Nd(BrO₃)₃·9H₂O | Dehydration | Nd(BrO₃)₃, H₂O | Not specified in detail |

| Nd(BrO₃)₃ | Decomposition | Intermediate oxybromides, Nd₂O₃, Br₂, O₂ | > 150 nist.gov |

| M(BrO₃)₃·9H₂O (M=rare earth) | Decomposition | Intermediate metal oxybromide akjournals.com | Elevated temperatures akjournals.com |

| Ba(BrO₃)₂ | Catalyzed Decomposition | BaBr₂, O₂ | ~570-590 K (with rare earth oxide catalysts) akjournals.com |

Exploration of Advanced Research Applications and Potential Material Science Contributions

Separation Chemistry and Rare Earth Element Recovery Methodologies

The separation of individual rare earth elements (REEs) from their ores and from each other is a chemically challenging and critical process, due to their similar ionic radii and chemical properties. Historically, various methods have been employed to achieve this separation, with fractional crystallization being one of the earliest and most significant techniques.

Within this historical context, bromates of rare earth elements were utilized as part of the fractional crystallization process. This technique, notably advanced by the work of Charles James in the early 20th century, became known as the "James Method". acs.org This method exploited slight differences in the solubility of salts of the lanthanides to achieve separation through repeated crystallization steps. acs.orgslideshare.net For certain groups of rare earth elements, particularly the yttrium group, the use of bromates was found to be beneficial for this separation process. mdpi.com The process of fractional crystallization with salts like bromates was a foundational, albeit laborious, method for isolating pure rare earth elements before the development of more efficient techniques like solvent extraction and ion exchange chromatography in the 1940s. acs.orgslideshare.net

Despite the historical use of rare earth bromates in separation chemistry, a review of current scientific literature does not indicate that neodymium tribromate is actively employed in modern rare earth element recovery or separation methodologies. Contemporary methods for neodymium separation, often from other light lanthanides like praseodymium or from heavy lanthanides like dysprosium found in recycled materials such as permanent magnets, tend to focus on advanced solvent extraction, ion exchange, and other selective precipitation or complexation techniques. mdpi.comutoronto.ca Research into greener and more efficient separation processes is ongoing, exploring novel ligands and extraction systems. utoronto.ca However, specific data or detailed research findings on the application of this compound within these modern advanced separation frameworks are not prominent in available research.

Future Research Trajectories and Challenges in Neodymium Tribromate Chemistry

Development of Novel Green Synthesis Protocols

The contemporary emphasis on sustainable and environmentally benign chemical processes necessitates the development of green synthesis routes for all new materials. For neodymium tribromate, future research is expected to pivot away from traditional synthesis methods, which may involve harsh reagents and generate significant waste, towards more eco-friendly alternatives.

Inspired by the green synthesis of other neodymium compounds and lanthanide-based materials, researchers will likely explore the use of plant extracts or microorganisms. acs.org These biological entities can act as reducing and capping agents, offering a cost-effective and environmentally friendly pathway to produce this compound. Another promising avenue is the use of ionic liquids as reaction media. Ionic liquids are known for their low vapor pressure and high thermal stability, and have been employed in the synthesis of other rare earth materials, potentially reducing the reliance on volatile organic solvents. wiley.com The development of solvent-free mechanochemical methods, where mechanical energy is used to induce chemical reactions, also presents a viable green synthesis strategy.

Table 1: Potential Green Synthesis Strategies for this compound

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Biosynthesis | Eco-friendly, cost-effective, use of renewable resources. | Identification of suitable plant extracts or microorganisms, optimization of reaction conditions (pH, temperature), characterization of the product. |

| Ionic Liquid-based | Low volatility, high thermal stability, potential for recyclability. | Selection of appropriate ionic liquids, understanding the reaction mechanism, development of efficient product separation techniques. |

| Mechanochemistry | Solvent-free, reduced waste, energy-efficient. | Optimization of milling parameters (frequency, time), investigation of reaction kinetics, scalability of the process. |

Advanced Characterization of Nanostructured this compound

The transition from bulk materials to nanostructured forms often unlocks novel properties and applications. Future research will undoubtedly focus on the synthesis and characterization of nanostructured this compound, such as nanoparticles, nanorods, and nanowires. The synthesis of lanthanide-doped nanoparticles has been a subject of intense research, and these methodologies can be adapted for this compound. medcraveonline.comresearchgate.netresearchgate.net

Advanced characterization techniques will be pivotal in understanding the structure-property relationships of these nanomaterials. High-resolution transmission electron microscopy (HR-TEM) and scanning electron microscopy (SEM) will be essential for elucidating the morphology and size distribution. X-ray diffraction (XRD) will continue to be a fundamental tool for determining the crystal structure, building upon the known structure of neodymium bromate (B103136) enneahydrate (Nd(BrO₃)₃·9H₂O). acs.orgacs.orgscispace.comaflow.orgnih.gov Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy will provide insights into the vibrational modes and the nature of chemical bonding within the nanostructures. Furthermore, techniques like X-ray photoelectron spectroscopy (XPS) will be crucial for analyzing the surface chemistry and oxidation states of the constituent elements. researchgate.net

Computational Design of Functional Neodymium Bromate Materials

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties of new materials, thereby guiding experimental efforts. ccspublishing.org.cncjsc.ac.cnaps.orguni-goettingen.de For this compound, DFT calculations can be employed to predict its electronic band structure, magnetic properties, and optical response. Such computational studies can help in identifying potential applications even before the material is synthesized in the lab.

Researchers can use computational models to screen for the effects of doping with other elements to tailor the material's properties for specific applications. For instance, calculations could explore how substituting neodymium with other lanthanides or modifying the bromate anion could influence its magnetic anisotropy or luminescence. ccspublishing.org.cncjsc.ac.cn The "Sparkle Model" has been specifically developed for predicting the geometries of lanthanide complexes and could be a valuable tool in modeling this compound systems. acs.orgsparkle.pro.br These computational approaches can significantly accelerate the discovery and design of novel functional materials based on this compound. nih.govtandfonline.com

Table 2: Key Parameters for Computational Modeling of this compound

| Computational Method | Property to be Investigated | Expected Insights |

| Density Functional Theory (DFT) | Electronic band structure, density of states, magnetic moments. | Prediction of conductivity, magnetic ordering, and potential for spintronic applications. |

| Time-Dependent DFT (TD-DFT) | Optical absorption and emission spectra. | Understanding of luminescent properties and potential for use in phosphors or lasers. |

| Molecular Dynamics (MD) | Structural stability at different temperatures and pressures. | Insights into phase transitions and material stability under various conditions. |

Exploration of Hybrid and Composite Materials Incorporating this compound

The integration of this compound into hybrid and composite materials represents a promising avenue for creating multifunctional systems. By combining this compound with polymers, metal-organic frameworks (MOFs), or other nanoparticles, it may be possible to create materials with synergistic properties.

For example, dispersing this compound nanoparticles within a polymer matrix could lead to flexible magnetic or luminescent materials. rsc.org The development of lanthanide-doped composite materials for applications in bone tissue engineering suggests that this compound could also be explored for biomedical applications when incorporated into biocompatible matrices. eurekaselect.com Furthermore, creating core-shell structures, where a shell of an inert material protects a this compound core, could enhance its stability and photophysical properties. acs.org The exploration of hybrid materials also extends to creating composites with carbon-based materials like graphene or carbon nanotubes, which could lead to novel electronic or catalytic applications.

Addressing Scalability and Sustainability in Research Methodologies

For any new material to transition from the laboratory to industrial application, the scalability and sustainability of its production process are paramount. rsc.orgacs.org Future research on this compound must address these challenges from the outset. A life cycle assessment approach should be integrated into the research and development process to evaluate the environmental impact of different synthesis routes. researchgate.net

Researchers will need to develop synthesis protocols that are not only green but also scalable. This involves moving from batch processes to continuous flow systems, which can offer better control over reaction parameters and higher throughput. researchgate.net The recovery and recycling of rare earth elements are critical aspects of sustainability. wiley.commdpi.comcdnsciencepub.com Therefore, developing methods to recover neodymium from waste streams generated during the synthesis and processing of this compound will be an important research direction. The overarching goal will be to establish a circular economy model for this compound, minimizing waste and maximizing resource efficiency. cdnsciencepub.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.